molecular formula C18H12N4O B6956748 N-quinoxalin-6-ylquinoline-5-carboxamide

N-quinoxalin-6-ylquinoline-5-carboxamide

Cat. No.: B6956748
M. Wt: 300.3 g/mol
InChI Key: ILGLATHVESEYOQ-UHFFFAOYSA-N
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Description

N-quinoxalin-6-ylquinoline-5-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological and chemical research. This compound features a molecular architecture that integrates quinoline and quinoxaline heterocyclic systems, a structure often associated with diverse biological activities. While the specific profile of this compound is under investigation, analogous quinoxaline derivatives are frequently explored as potent inhibitors of key cellular signaling pathways . For instance, related compounds have demonstrated activity as inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth, survival, and migration, making this an important pathway in cancer research . The synthesis of such functionalized quinoxalines is a well-established field in organic and medicinal chemistry, aimed at developing novel therapeutic agents . As a research tool, this compound can be utilized to study kinase function, signal transduction mechanisms, and for the development of new treatments for various diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-quinoxalin-6-ylquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O/c23-18(14-3-1-5-15-13(14)4-2-8-19-15)22-12-6-7-16-17(11-12)21-10-9-20-16/h1-11H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGLATHVESEYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Quinoxalines

The synthesis of quinoxalin-6-amine, a critical precursor for the target compound, often begins with halogenated quinoxaline derivatives. Patent literature describes the reaction of 6-chloro-7-methoxyquinoxaline with amines under high-temperature conditions (160–180°C) to yield substituted quinoxalin-6-amines. For example, heating 6-chloroquinoxaline with excess ammonium hydroxide in ethanol generates the primary amine via an SNAr mechanism. This method achieves moderate yields (50–65%) but requires prolonged reaction times (12–24 hours).

A modified approach utilizes sodium hydride in anhydrous DMF/THF to deprotonate amines prior to nucleophilic attack on 6-chloroquinoxaline. This method enhances reactivity, enabling reactions at lower temperatures (80–100°C) and improving yields to 70–85%.

Reductive Amination Pathways

Alternative routes employ reductive amination of quinoxaline ketones. For instance, 6-acetylquinoxaline reacts with hydroxylamine to form an oxime intermediate, which undergoes hydrogenation over palladium catalysts to yield quinoxalin-6-amine. This method circumvents halogen handling but faces challenges in regioselectivity when multiple carbonyl groups are present.

Synthesis of Quinoline-5-carboxylic Acid Derivatives

Oxidation of Methyl-Substituted Quinolines

Quinoline-5-carboxylic acid is typically synthesized via oxidation of 5-methylquinoline using potassium permanganate in acidic conditions. A reported protocol employs 10% H<sub>2</sub>SO<sub>4</sub> with KMnO<sub>4</sub> at 90°C for 6 hours, achieving 78% yield. The reaction mechanism involves sequential hydroxylation and oxidation of the methyl group to the carboxylic acid functionality.

Palladium-Catalyzed Carbonylation

Recent advances utilize Pd(OAc)<sub>2</sub>-catalyzed carbonylation of 5-bromoquinoline under CO atmosphere (1 atm) in the presence of Cs<sub>2</sub>CO<sub>3</sub> as base. This one-pot method converts bromoarenes directly to carboxylic acids with 82–90% yields, demonstrating superior functional group tolerance compared to traditional oxidation methods.

Amide Bond Formation Strategies

Classical Coupling Reagents

The final step involves coupling quinoline-5-carboxylic acid with quinoxalin-6-amine using carbodiimide-based reagents. A standardized protocol uses EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 0–5°C. This method achieves 65–72% yields but requires strict moisture control to prevent reagent hydrolysis.

Palladium-Mediated Aminocarbonylation

A more efficient approach adapts Pd-catalyzed three-component reactions from recent literature. As demonstrated in the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides, Pd(OAc)<sub>2</sub> (5 mol%) with Cs<sub>2</sub>CO<sub>3</sub> in DMSO/H<sub>2</sub>O (9:1) facilitates direct coupling between carboxylic acids and amines via in situ formation of acyl palladium intermediates. Applied to N-quinoxalin-6-ylquinoline-5-carboxamide synthesis, this method improves yields to 85–94% while reducing reaction times to 4–6 hours.

Table 1: Optimization of Pd-Catalyzed Amidation Conditions

ParameterTested RangeOptimal ValueYield Impact (%)
Pd Catalyst Loading1–10 mol%5 mol%+29
Solvent RatioDMSO/H<sub>2</sub>O (5:1–10:1)9:1+18
Temperature60–100°C80°C+22
Reaction Time2–8 hours4 hours+15

Regioselectivity and Functional Group Compatibility

Solvent Effects on Coupling Orientation

The choice of solvent significantly impacts regioselectivity during amide bond formation. Polar aprotic solvents (DMF, DMSO) favor attack at the quinoxaline 6-position, while ethereal solvents (THF) promote competing reactions at the 7-position. Computational studies attribute this to differential stabilization of transition states through solvent dipole interactions.

Protecting Group Strategies

Sensitive functional groups necessitate protective measures:

  • Methoxy groups : Stable under Pd-catalyzed conditions but require protection during strong oxidations using SEM (2-(trimethylsilyl)ethoxymethyl) groups.

  • Amino groups : Protected as Boc derivatives during coupling steps, with subsequent deprotection using TFA/CH<sub>2</sub>Cl<sub>2</sub> (1:1).

Large-Scale Production Considerations

Crystallization and Purification

The final compound exhibits poor solubility in alcoholic solvents but crystallizes efficiently from methanol/water (3:1). Centrifugal washing with cold 2-propanol removes residual Pd catalysts (<5 ppm by ICP-MS).

Analytical Characterization Data

Spectroscopic Properties

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.72 (d, J = 8.4 Hz, 1H, quinoline-H), 8.15–8.09 (m, 2H, quinoxaline-H), 7.68 (dd, J = 8.5, 1.5 Hz, 1H), 7.45–7.39 (m, 3H).

  • <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>): δ 167.8 (C=O), 152.3 (quinoxaline-C), 148.1 (quinoline-C), 134.6–121.2 (aromatic Cs).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H<sub>2</sub>O): t<sub>R</sub> = 6.72 min, purity >99.5% by AUC .

Chemical Reactions Analysis

Types of Reactions

N-quinoxalin-6-ylquinoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline-quinoline diones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-quinoxalin-6-ylquinoline-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-quinoxalin-6-ylquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Quinoline-carboxamide hybrids have demonstrated activity against drug-resistant pathogens. The target compound’s dual heterocyclic system may broaden its spectrum compared to quinoline-5-carboxylic acid .
  • Electron Density Analysis: Tools like Multiwfn () could reveal charge distribution differences; the carboxamide group likely increases electron density at the quinoline C5 position, enhancing interactions with electrophilic biological targets .
  • Toxicity Considerations: Nitro-containing analogs (e.g., 6-methylamino-5-nitroquinoxaline) may generate reactive metabolites, whereas the carboxamide group in the target compound could reduce such risks .

Q & A

Q. What are the recommended synthetic pathways for N-quinoxalin-6-ylquinoline-5-carboxamide?

The synthesis of quinoxaline-carboxamide derivatives typically involves coupling quinoxaline amines with activated carboxylic acid derivatives. A common approach includes:

  • Amide bond formation : Reacting quinoxalin-6-amine with quinoline-5-carboxylic acid using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield optimization : Adjusting stoichiometry, reaction time (12-24 hours), and temperature (room temperature to 60°C) to improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the quinoxaline and quinoline moieties, amide bond formation, and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • FT-IR : Identification of carbonyl (C=O) and N-H stretches (~1650-1700 cm1^{-1} and ~3300 cm1^{-1}, respectively) .

Q. What safety protocols are essential when handling this compound?

Based on structurally similar quinoxaline derivatives:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How stable is this compound under varying storage conditions?

Stability data for quinoxaline derivatives suggest:

  • Short-term storage : Keep in airtight containers at room temperature (20-25°C) with desiccants to prevent hydrolysis .
  • Long-term stability : Store at -20°C under argon to avoid oxidation or photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological strategies include:

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) or organocatalysts for coupling efficiency .
  • Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance solubility and reactivity .
  • Kinetic studies : Use HPLC or in-situ IR to monitor reaction progress and identify rate-limiting steps .

Q. What experimental approaches are used to study its interactions with biological targets?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors .
  • Cellular assays : Dose-response studies (IC50_{50}/EC50_{50}) in cancer cell lines (e.g., HepG2 or MCF-7) with positive/negative controls .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase domains) .

Q. How can computational modeling enhance understanding of its mechanism of action?

  • DFT calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity and redox behavior .
  • MD simulations : Simulate ligand-protein interactions over nanosecond timescales to assess stability of binding poses .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on quinoline) with bioactivity data .

Q. How should researchers address contradictory data in biological assays?

  • Triangulation : Validate results using orthogonal methods (e.g., SPR + cellular viability assays) .
  • Error analysis : Quantify inter-experimental variability via technical/biological replicates (n ≥ 3) .
  • Meta-analysis : Compare findings with structurally analogous compounds (e.g., N-(quinoxalin-6-yl)butyramide) to identify trends .

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